N-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)acetamide
Overview
Description
N-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)acetamide is a useful research compound. Its molecular formula is C10H17N5O3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.13313942 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Synthesis : N-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)acetamide is involved in the regioselective synthesis of various chemical compounds. For instance, the synthesis of ethyl 1,2,4-triazine-5-carboxylates demonstrates the regioselectivity in producing specific isomers of chemical compounds, a process important in developing pharmaceuticals and agrochemicals (Ohsumi & Neunhoeffer, 1992).
Electro-Oxidation : This compound is also studied for its electro-oxidation properties. The anodic oxidation of derivatives like dimethylamino triazines, a process significant in medicinal chemistry for its potential in developing anticancer agents, is an area of active research (Cariou et al., 1993).
Biological and Environmental Impact
Herbicide Research : In the realm of agriculture, triazine derivatives, including those similar to this compound, are explored for their herbicidal properties. Studies have examined the impact of these compounds on soil algae, offering insights into their environmental interactions and potential uses in agriculture (Loeppky & Tweedy, 1969).
Groundwater Monitoring : Research into the presence and effects of triazine and acetamide herbicides in groundwater also highlights the environmental significance of these compounds. Their detection in groundwater samples underscores the need for monitoring and managing chemical pollutants in agricultural regions (Spalding et al., 2003).
Medical and Pharmacological Aspects
Antiallergy and Antidepressant Research : Compounds similar to this compound have been evaluated for their antiallergy and antidepressant properties. Studies on N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives, for instance, have revealed potential in developing antiallergic and antidepressant medications (Walsh et al., 1990).
Antimicrobial Applications : The synthesis and evaluation of new derivatives of this compound class for their antimicrobial activities have shown promising results. This area of research contributes to the development of novel antimicrobial agents, which is crucial in the fight against drug-resistant bacteria and infections (Hossan et al., 2012).
Properties
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O3/c1-7(16)11-5-6-18-10-13-8(15(2)3)12-9(14-10)17-4/h5-6H2,1-4H3,(H,11,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIZCFBVNXTJFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=NC(=NC(=N1)OC)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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